![molecular formula C15H13Cl2NO B5846284 2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide](/img/structure/B5846284.png)
2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide
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Overview
Description
2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide is an organic compound with the molecular formula C15H13Cl2NO It is a derivative of benzamide, characterized by the presence of two chlorine atoms and a methyl group attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide typically involves the reaction of 2-chloro-4-methylbenzoic acid with 5-chloro-2-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-chloro-2-methylphenyl)acetamide
- 2-chloro-N-(5-chloro-2-methylphenyl)benzamide
- 2-chloro-N-(5-chloro-2-methylphenyl)propionamide
Uniqueness
2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide is unique due to the specific arrangement of chlorine and methyl groups on the benzene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-3-6-12(13(17)7-9)15(19)18-14-8-11(16)5-4-10(14)2/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCCEFHBUCHQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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